molecular formula C9H6BrClO2S2 B1302037 5-Bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride CAS No. 338797-11-8

5-Bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride

Cat. No. B1302037
M. Wt: 325.6 g/mol
InChI Key: YSXQHKIUGBLJKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of bromoethylsulfonium salts, which can react with amino alcohols or amino thiols to form six- and seven-membered heterocyclic compounds, such as morpholines, piperazines, and benzodiazepines . Another approach described involves the dilithiation of (isopropylsulfonyl)benzene followed by reaction with dihalo compounds to synthesize five-membered heterocycles containing the sulfonyl group . Additionally, the synthesis of 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines and their conversion into sulfones has been reported, which involves condensation and oxidative cyclization .

Molecular Structure Analysis

The molecular structure of related compounds, such as 4H-1,4-benzothiazines, has been confirmed by elemental analysis and spectral studies . The synthesis of novel 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines also provides insight into the molecular structure of sulfonamide-substituted heterocycles .

Chemical Reactions Analysis

The chemical reactions involving related compounds include the acid-catalyzed hydrolysis of methoxymethyl phenyl sulfoxide, which proceeds through the formation of benzenesulfenic acid and is influenced by the presence of halide ions . The conversion of 4H-1,4-benzothiazines into sulfones using hydrogen peroxide in acetic acid is another example of a chemical reaction involving brominated and sulfonated aromatic compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "5-Bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride" are not directly discussed, the properties of related compounds can be inferred. For instance, the reactivity of brominated aromatic compounds can be selectively directed in the presence of benzoyl peroxide, indicating the influence of substituents on the bromination of aromatic rings . The rate of hydrolysis and the stability of chiral centers in the presence of acid and halide ions are also important physical and chemical properties of these compounds .

Safety And Hazards

5-Bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXQHKIUGBLJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370816
Record name 5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methylbenzo[b]thiophene-2-sulphonyl chloride

CAS RN

338797-11-8
Record name 5-bromo-3-methyl-1-benzothiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorosulfonic acid (2.20 ml, 0.033 mmol) was added dropwise at −5° C. to a solution of 5-bromo-3-methylbenzothiophene (Intermediate 9) (3.0 g, 13.2 mmol) in CHCl3 (30 mL). The reaction mixture was stirred at 0° C. for 3 h, and then poured into a mixture of ice/NaHCO3 and stirred vigorously for 5 min. The organic phase was immediately separated, dried and concentrated to give the title compound (1.70 g, 39%).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice NaHCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
39%

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